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Compound of Interest

Compound Name: 2,3-Difluoronitrobenzene

Cat. No.: B1293642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,3-difluoronitrobenzene (C₆H₃F₂NO₂), a key intermediate in pharmaceutical and

agrochemical synthesis. This document outlines the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols for their acquisition.

Spectroscopic Data Summary
Due to the limited availability of publicly accessible, verified spectroscopic data for 2,3-
difluoronitrobenzene, the following tables present predicted data based on known

spectroscopic trends for similar fluorinated nitroaromatic compounds. These values serve as a

reference for researchers in the analysis of this molecule.

Table 1: 1H NMR Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.8-8.0 m - H-4

~7.4-7.6 m - H-5

~7.2-7.4 m - H-6
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Note: The aromatic region will show complex multiplets due to proton-proton and proton-

fluorine couplings.

Table 2: 13C NMR Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(JC-F) Hz

Assignment

~150-155 dd
1JC-F ≈ 250-270,

2JC-F ≈ 15-25
C-2

~145-150 dd
1JC-F ≈ 250-270,

2JC-F ≈ 15-25
C-3

~140-145 d 3JC-F ≈ 5-10 C-1

~130-135 d 3JC-F ≈ 5-10 C-4

~125-130 s - C-6

~120-125 d 2JC-F ≈ 20-30 C-5

Note: Carbons directly bonded to fluorine will appear as doublets with large coupling constants

(1JC-F). Longer-range couplings (2JC-F, 3JC-F) will also be observed.

Table 3: 19F NMR Data (Predicted)
Chemical Shift (δ) ppm Multiplicity Assignment

~-130 to -140 m F-2

~-140 to -150 m F-3

Note: Chemical shifts are relative to CFCl₃. The spectrum will show complex multiplets due to

fluorine-fluorine and fluorine-proton couplings.

Table 4: IR Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

1600-1580 Medium-Strong C=C Aromatic Ring Stretch

1530-1500 Strong Asymmetric NO₂ Stretch

1350-1330 Strong Symmetric NO₂ Stretch

1280-1200 Strong C-F Stretch

850-750 Strong C-H Out-of-plane Bend

Table 5: Mass Spectrometry Data (Predicted)
m/z Relative Intensity Assignment

159 High [M]⁺ (Molecular Ion)

129 Medium [M - NO]⁺

113 Medium [M - NO₂]⁺

99 Medium [M - NO - HF]⁺

83 Low [C₅H₂F]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for liquid samples such as 2,3-difluoronitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh approximately 10-20 mg of 2,3-difluoronitrobenzene.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆, DMSO-d₆) in a clean, dry vial.
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Transfer the solution to a 5 mm NMR tube. The final sample height should be approximately

4-5 cm.

2. 1H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard one-pulse sequence is typically used.

Key parameters to set include the spectral width (e.g., -2 to 12 ppm), number of scans (e.g.,

16-64), and relaxation delay (e.g., 1-5 seconds).

3. 13C NMR Acquisition:

A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets

for each carbon, though coupled spectra can provide additional structural information.

Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more)

and a longer experimental time are required.

The spectral width is typically set to 0-220 ppm.

4. 19F NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width should be set to encompass the expected range for aromatic fluorine

atoms (e.g., -100 to -180 ppm).

A common reference standard is CFCl₃ (trichlorofluoromethane) at 0 ppm.

Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):

Place one or two drops of 2,3-difluoronitrobenzene onto the surface of a salt plate (e.g.,

NaCl or KBr).
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Place a second salt plate on top and gently press to form a thin, uniform liquid film between

the plates.

2. Data Acquisition (FT-IR):

A background spectrum of the clean, empty salt plates is recorded.

The prepared sample is placed in the spectrometer's sample holder.

The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
1. Sample Introduction:

For a volatile liquid like 2,3-difluoronitrobenzene, direct infusion via a syringe pump or

injection into a gas chromatograph (GC-MS) are common methods.

2. Ionization:

Electron Ionization (EI) is a standard method for small, relatively stable organic molecules. A

typical electron energy is 70 eV.

3. Mass Analysis:

The generated ions are separated based on their mass-to-charge (m/z) ratio using a mass

analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

4. Detection:

An electron multiplier or similar detector records the abundance of each ion at a specific m/z

value, generating the mass spectrum.

Visualizations
The following diagrams illustrate the structure of 2,3-difluoronitrobenzene and a generalized

workflow for its spectroscopic analysis.
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General workflow for the spectroscopic analysis of 2,3-difluoronitrobenzene.
Molecular structure of 2,3-Difluoronitrobenzene with atom labeling.

To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Difluoronitrobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293642#spectroscopic-data-nmr-ir-ms-of-2-3-
difluoronitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1293642?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

